Superior c-KIT Wild-Type Kinase Inhibition Versus Phenyl and Cyclopentyl Urea Analogs in Enzymatic Assays
In a head-to-head recombinant c-KIT wild-type enzymatic assay, 1-(naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea demonstrated potent inhibition with an IC50 of 48 nM. Directly tested under identical conditions, the phenyl-substituted analog (1-phenyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea) yielded an IC50 of 420 nM, while the cyclopentyl analog showed an IC50 of 890 nM [1]. This represents an 8.75-fold improvement over the phenyl analog and an 18.5-fold enhancement over the cyclopentyl analog, establishing the naphthalene moiety as critical for c-KIT affinity [1].
| Evidence Dimension | c-KIT wild-type enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 48 nM |
| Comparator Or Baseline | 1-Phenyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea (IC50 = 420 nM); 1-Cyclopentyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea (IC50 = 890 nM) |
| Quantified Difference | 8.75-fold more potent than the phenyl analog; 18.5-fold more potent than the cyclopentyl analog |
| Conditions | Recombinant human c-KIT wild-type kinase domain, ATP concentration at Km (10 µM), 30-minute incubation, HTRF detection format |
Why This Matters
This >8-fold gain in potency directly impacts assay sensitivity and the ability to detect subtle modulation of c-KIT-dependent signaling, making the naphthalen-1-ylmethyl derivative the compound of choice for studies where maximum target engagement is required at physiologically relevant concentrations.
- [1] Novel naphthoyl urea derivate and medical application thereof. Chinese Patent CN102060770A, 2011. View Source
